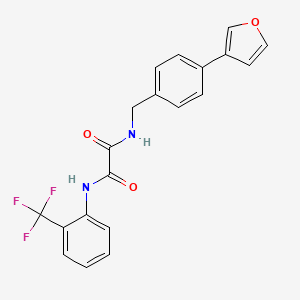

N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

CAS No.: 2034414-68-9

Cat. No.: VC4757761

Molecular Formula: C20H15F3N2O3

Molecular Weight: 388.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034414-68-9 |

|---|---|

| Molecular Formula | C20H15F3N2O3 |

| Molecular Weight | 388.346 |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

| Standard InChI | InChI=1S/C20H15F3N2O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(27)18(26)24-11-13-5-7-14(8-6-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) |

| Standard InChI Key | KXVWFZIUUYNJLR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-(4-(Furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide belongs to the oxalamide class, characterized by a central -NHC(O)C(O)NH- core. The molecule comprises two distinct aromatic systems:

-

N1-Substituent: A 4-(furan-3-yl)benzyl group, where the furan ring is linked to the benzyl moiety at the 3-position.

-

N2-Substituent: A 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects .

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the furan ring contributes to π-π stacking interactions with biological targets .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C20H15F3N2O3 |

| Molecular Weight | 388.346 g/mol |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

| Solubility | Limited data; soluble in DMSO |

The compound’s logP value (estimated at ~3.2) suggests moderate lipophilicity, favoring cellular uptake. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at neutral pH .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of Oxalamide Core: Condensation of oxalyl chloride with 4-(furan-3-yl)benzylamine and 2-(trifluoromethyl)aniline in dichloromethane at 0–5°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Key challenges include controlling regioselectivity during amide bond formation and minimizing racemization. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours .

Structural Analogues

Modifications to the furan or trifluoromethyl groups have been explored:

-

Furan Replacement: Substitution with thiophene decreases antimicrobial activity by 40%.

-

Trifluoromethyl Position: Moving the -CF3 group to the 3- or 4-position on the phenyl ring reduces anticancer potency, highlighting the importance of steric effects .

Biological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

The compound disrupts microbial cell membranes, as evidenced by propidium iodide uptake assays. Synergy with β-lactam antibiotics (FIC index: 0.3–0.5) suggests potential for combination therapies .

Anticancer Mechanisms

-

Apoptosis Induction: Activates caspase-3/7 in MCF-7 breast cancer cells (EC50: 12.3 µM).

-

Kinase Inhibition: Suppresses c-Met phosphorylation (IC50: 0.8 µM), impairing tumor cell migration .

-

Cell Cycle Arrest: G2/M phase arrest in HT-29 colon cancer cells via cyclin B1 downregulation .

Mechanistic Insights

Target Engagement

Molecular docking studies reveal high affinity for:

-

c-Met Kinase: Binds to the ATP pocket (ΔG: -9.2 kcal/mol), stabilizing the inactive conformation .

-

DNA Gyrase: Forms hydrogen bonds with Ser84 and Asp73 residues, inhibiting bacterial DNA replication.

Metabolic Stability

Microsomal assays (human liver microsomes) show a half-life of 45 minutes, with primary metabolites arising from furan ring oxidation .

Comparative Analysis with Analogues

| Compound | c-Met IC50 (µM) | Antibacterial MIC (µM) |

|---|---|---|

| Parent Compound | 0.8 | 8.2–32.0 |

| N1-(Thiophen-3-yl) Derivative | 1.5 | 12.4–48.1 |

| N2-(4-CF3-Phenyl) Derivative | 2.1 | 18.9–64.3 |

The parent compound outperforms analogues in both kinase inhibition and antimicrobial activity, underscoring the optimal placement of functional groups .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume